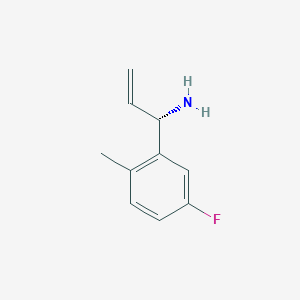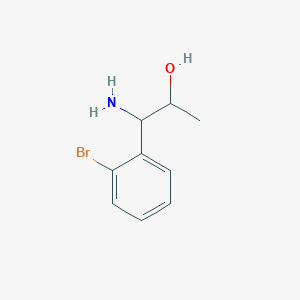
(S)-2-(1-Aminobutyl)-4-fluoroaniline2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group attached to a butyl chain, a fluorine atom on the aromatic ring, and two hydrochloride groups. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and (S)-1-aminobutane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
化学反应分析
Types of Reactions
(S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
科学研究应用
(S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is a key component in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of (S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (S)-4-(1-Aminobutyl)aniline dihydrochloride
- 2-[(S)-1-Aminobutyl]phenol
Uniqueness
(S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride is unique due to the presence of the fluorine atom on the aromatic ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to specific targets, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C10H15FN2 |
|---|---|
分子量 |
182.24 g/mol |
IUPAC 名称 |
2-[(1S)-1-aminobutyl]-4-fluoroaniline |
InChI |
InChI=1S/C10H15FN2/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9H,2-3,12-13H2,1H3/t9-/m0/s1 |
InChI 键 |
RHKDTMGYZGERJE-VIFPVBQESA-N |
手性 SMILES |
CCC[C@@H](C1=C(C=CC(=C1)F)N)N |
规范 SMILES |
CCCC(C1=C(C=CC(=C1)F)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


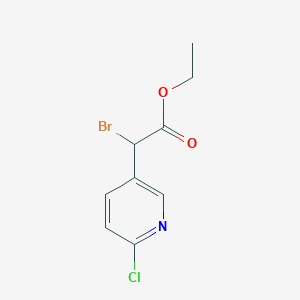


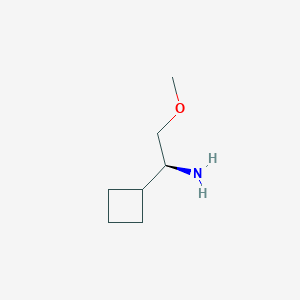
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

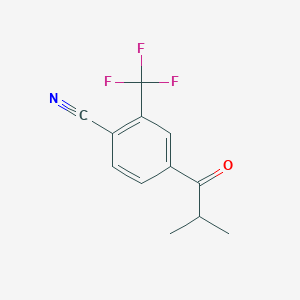
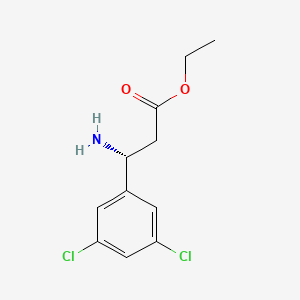

![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
